Topic: Buspirone EP Impurity J: Physicochemical Characterization and Analytical Strategy
Topic: Buspirone EP Impurity J: Physicochemical Characterization and Analytical Strategy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Buspirone EP Impurity J, a critical process-related impurity associated with the anxiolytic agent Buspirone. The control of such impurities is mandated by pharmacopeial standards, such as the European Pharmacopoeia (EP), to ensure the safety, efficacy, and quality of the final drug product.[1][2] This document details the definitive chemical structure and physicochemical properties of Impurity J, explores its classification, and outlines a robust analytical strategy for its identification and quantification. The methodologies described herein are grounded in established principles of separation science and mass spectrometry, emphasizing the use of certified reference standards to ensure data integrity and regulatory compliance.
Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development
Buspirone is a non-benzodiazepine anxiolytic used in the treatment of generalized anxiety disorder.[3] Its mechanism of action is primarily linked to its activity as a partial agonist at serotonin 5-HT1A receptors.[2][3] During the synthesis and storage of any active pharmaceutical ingredient (API) like Buspirone, the formation of impurities is inevitable. These unintended chemical entities can arise from starting materials, intermediates, or degradation of the API itself.[2]
Regulatory bodies, including the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), require rigorous characterization and control of impurities. The European Pharmacopoeia (EP) monograph for Buspirone lists several potential impurities that must be monitored. Buspirone EP Impurity J, also known as Buspirone Open Ring Spirodimer Impurity, represents a complex molecular entity whose presence must be strictly controlled within specified limits.[3][4] This guide serves as a technical resource for scientists tasked with developing and validating analytical methods for this specific impurity.
Physicochemical Characterization of Buspirone EP Impurity J
Accurate identification of an impurity is the foundational step in developing any control strategy. The definitive chemical properties of Buspirone EP Impurity J have been established through extensive spectroscopic analysis and are corroborated by data from various authoritative sources.
IUPAC Name: 4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-yl)piperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate[5][6]
Synonyms: Buspirone Open Ring Spirodimer Impurity (USP)[3][4][6]
Data Summary Table
For clarity and rapid reference, the key quantitative data for Buspirone EP Impurity J are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₂N₆O₅ | [3][4][5][7] |
| Molecular Weight | 624.81 g/mol | [3][4][6][7][8] |
| CAS Number | 2726492-72-2 | [3][4][5][7][8] |
Chemical Structure Visualization
The structure of Buspirone EP Impurity J is complex, resulting from the dimerization of Buspirone-related precursors. Its visualization is essential for understanding its chemical properties and retention behavior in chromatographic systems.
Caption: Chemical Structure of Buspirone EP Impurity J.
Analytical Strategy: A Self-Validating Approach
The cornerstone of a trustworthy analytical method for impurity quantification is its ability to be validated for specificity, linearity, accuracy, and precision. This is achieved through the synergy of high-resolution chromatography and the use of a certified reference standard.
Causality Behind Experimental Choices
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Chromatography: High-Performance Liquid Chromatography (HPLC) is the technique of choice for separating impurities in pharmaceutical products.[4] Due to the complexity and relatively high molecular weight of Impurity J, a reversed-phase HPLC method using a C18 column is optimal. A gradient elution is necessary to ensure adequate separation from the Buspirone API and other potential impurities, which may have significantly different polarities. The gradient allows for the elution of more polar compounds early in the run while retaining and resolving more non-polar compounds like Impurity J later.
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Detection: A dual-detector approach is recommended. A UV detector provides robust quantification, while a Mass Spectrometer (MS) detector provides definitive identification.[4] MS is particularly crucial for impurity analysis as it confirms the identity by measuring the compound's mass-to-charge ratio (m/z), providing an orthogonal confirmation to the chromatographic retention time.
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Reference Standard: The use of a well-characterized, high-purity Buspirone EP Impurity J reference standard is non-negotiable.[1][8] This standard serves as the basis for the entire validation process. It is used to confirm the retention time, optimize MS parameters, and create a calibration curve for accurate quantification.
Experimental Protocol: HPLC-MS for Identification and Quantification
The following protocol outlines a representative method. Note: This is a foundational template and must be optimized and validated for specific laboratory instrumentation and conditions.
1. Preparation of Standard and Sample Solutions:
- Accurately weigh and dissolve the Buspirone EP Impurity J reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration.
- Prepare a series of calibration standards by serially diluting the stock solution.
- Accurately weigh and dissolve the Buspirone API test sample in the same diluent to a known concentration.
2. Chromatographic Conditions:
- Column: C18, 2.1 x 100 mm, 1.8 µm particle size (or equivalent)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient Program:
- 0-2 min: 10% B
- 2-15 min: 10% to 90% B
- 15-17 min: 90% B
- 17-17.1 min: 90% to 10% B
- 17.1-20 min: 10% B (re-equilibration)
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), Positive
- Scan Mode: Full Scan (m/z 100-1000) for initial identification, followed by Selected Ion Monitoring (SIM) or MRM for quantification.
- Target Ion (SIM): [M+H]⁺ = 625.4 m/z
Analytical Workflow Visualization
The logical flow from sample preparation to final report is a self-validating system when a reference standard is used as the benchmark at critical stages.
Caption: Analytical workflow for Buspirone EP Impurity J.
Conclusion
The effective control of Buspirone EP Impurity J is a critical component of ensuring the quality and safety of Buspirone API and its finished drug products. This guide has provided the definitive chemical identity of this impurity and outlined a robust, scientifically-grounded analytical strategy for its characterization. By leveraging high-resolution chromatographic separation, mass spectrometric detection, and the diligent use of certified reference standards, drug development professionals can build and validate reliable methods that meet stringent global regulatory expectations. The integration of these principles ensures that the analytical data generated is trustworthy, accurate, and defensible.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 129318585, Buspirone EP Impurity J. PubChem. Retrieved from [Link][5]
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Omchemlabs (n.d.). Buspirone Impurity J | CAS No. 2726492-72-2. Omchemlabs. Retrieved from [Link][4]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 175673870, Buspirone EP Impurity J HCl. PubChem. Retrieved from [Link][9]
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Axios Research (n.d.). Buspirone EP Impurity J HCl. Axios Research. Retrieved from [Link][10]
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Analytica Chemie (n.d.). Buspirone Hydrochloride Impurity J (EP). Analytica Chemie. Retrieved from [Link][6]
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SynThink (n.d.). Buspirone EP Impurity and USP Related Compound. SynThink. Retrieved from [Link][1]
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Veeprho (n.d.). Buspirone 5-Hydroxy Metabolite | CAS 105496-33-1. Veeprho. Retrieved from [Link][11]
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SynZeal (n.d.). Buspirone EP Impurity E | 257877-43-3. SynZeal. Retrieved from [Link][12]
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KM Pharma Solution Private Limited (n.d.). Buspirone EP Impurity J. KM Pharma Solution. Retrieved from [Link][13]
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Veeprho (n.d.). Buspirone EP Impurity L | CAS 21098-11-3. Veeprho. Retrieved from [Link][14]
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SynThink (n.d.). 2726492-72-2 Buspirone EP Impurity J - Reference Standard. SynThink. Retrieved from [Link][8]
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